

Tasurgratinib: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: E7090

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Introduction

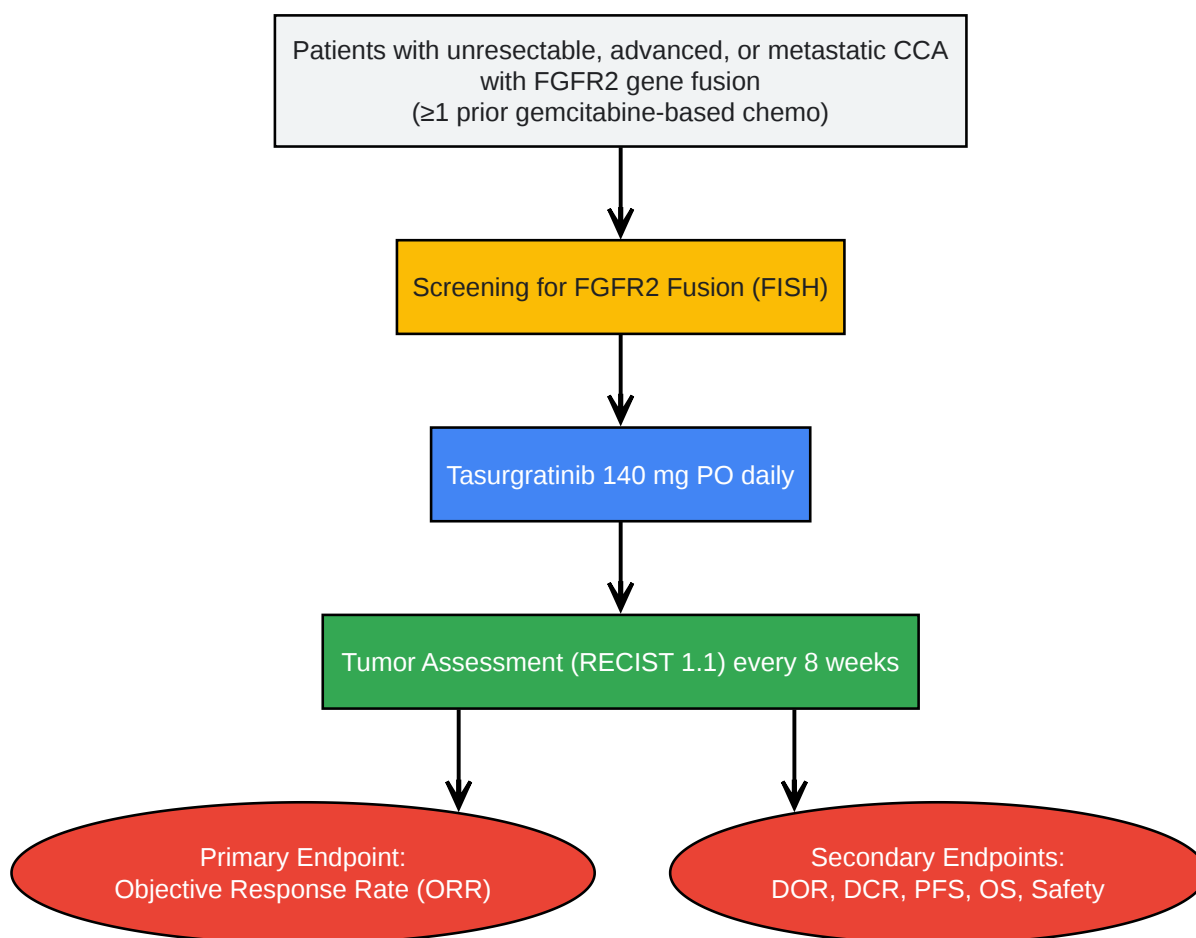
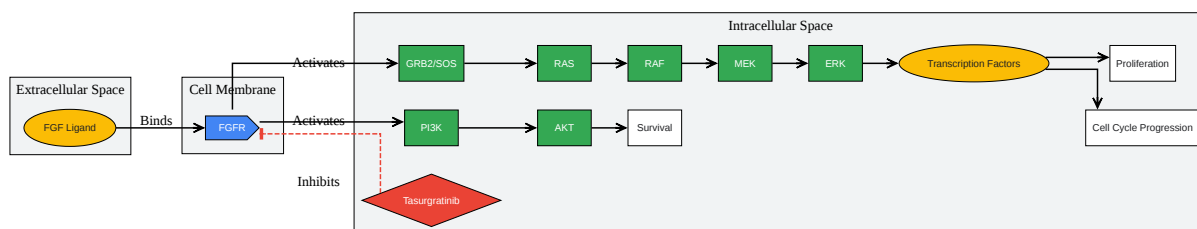
Tasurgratinib (formerly known as **E7090**), developed by Eisai Co., Ltd., is an orally active, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.^{[1][2][3][4]} It represents a significant advancement in the targeted therapy of cancers harboring FGFR genetic alterations. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism of action, anti-tumor activity, and key experimental methodologies. Tasurgratinib recently received its first approval in Japan for the treatment of unresectable biliary tract cancer with FGFR2 gene fusion that has progressed after chemotherapy.^{[1][2][5]}

Discovery and Mechanism of Action

Discovered at Eisai's Tsukuba Research Laboratories, tasurgratinib is a novel tyrosine kinase inhibitor.^{[3][6][7]} A key distinguishing feature of tasurgratinib is its unique binding mode to the FGFR kinase domain. Co-crystal structure analysis with FGFR1 revealed that tasurgratinib binds to both the ATP-binding site and a neighboring allosteric region, adopting an Asp-Phe-Gly (DFG)-"in" conformation.^{[8][9][10]} This "Type V" binding mode, characterized by rapid association and slow dissociation kinetics, is believed to contribute to its potent and selective inhibitory activity.^[6]

Signaling Pathway

Tasurgratinib exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known driver of cell proliferation, survival, migration, and angiogenesis in various cancers.[3][6] By blocking the kinase activity of FGFR1, 2, and 3, tasurgratinib effectively downregulates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.



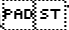

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